Memantine hydrochloride

Catalog No.
S534953
CAS No.
41100-52-1
M.F
C12H22ClN
M. Wt
215.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Memantine hydrochloride

CAS Number

41100-52-1

Product Name

Memantine hydrochloride

IUPAC Name

3,5-dimethyladamantan-1-amine;hydrochloride

Molecular Formula

C12H22ClN

Molecular Weight

215.76 g/mol

InChI

InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H

InChI Key

LDDHMLJTFXJGPI-UHFFFAOYSA-N

SMILES

CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl

solubility

29.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

1,3-Dimethyl-5-aminoadamantane, 1-Amino-3,5-dimethyladamantane, Axura, D 145, D-145, D145, Ebixa, Memantin, Memantine, Memantine Hydrochloride, Namenda

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl

The exact mass of the compound Memantine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757843. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Adamantane - Amantadine. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Alzheimer's Disease and Neuroprotection:

  • Mechanism of Action: Memantine acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It modulates excessive glutamate activity, a key factor in Alzheimer's disease progression, protecting neurons from excitotoxicity.
  • Clinical Efficacy: While not a cure, memantine has demonstrated effectiveness in slowing cognitive decline and improving daily function in moderate to severe Alzheimer's disease patients. [Source: ]
  • Preclinical Research: Studies suggest memantine's neuroprotective potential extends beyond Alzheimer's. It may improve neuropathology by increasing brain-derived neurotrophic factor (BDNF) levels, promoting synaptogenesis, and reducing neuroinflammation. [Source: ]

Beyond Alzheimer's: Potential Applications:

  • Parkinson's Disease: Research indicates memantine's potential to improve cognitive function and motor symptoms in Parkinson's disease patients, independent of its NMDA receptor activity. Further investigation is needed to elucidate the mechanism and confirm its efficacy.
  • Stroke: Studies suggest memantine's neuroprotective properties may improve functional recovery and reduce brain damage after stroke. However, large-scale clinical trials are necessary to confirm its clinical effectiveness. [Source: ]
  • Pain Management: Memantine's potential role in chronic pain management is being explored. Its NMDA receptor modulation might offer relief in conditions like neuropathic pain and fibromyalgia, but more research is needed to determine its efficacy and safety profile. [Source: ]

Memantine hydrochloride is a pharmaceutical compound primarily used in the treatment of Alzheimer's disease. It acts as a low to moderate affinity uncompetitive antagonist of the N-methyl-D-aspartate receptor, which plays a crucial role in synaptic plasticity and memory function. The chemical formula for memantine hydrochloride is C12H22ClNC_{12}H_{22}ClN and it has a molecular weight of approximately 179.3018 g/mol . This compound is recognized for its neuroprotective properties, particularly in preventing excitotoxicity caused by excessive glutamate activity in the brain.

Memantine's mechanism of action in Alzheimer's disease is not fully understood, but it is believed to involve its interaction with NMDA receptors in the brain []. NMDA receptors are glutamate receptors, a type of receptor involved in learning and memory. In Alzheimer's disease, abnormal glutamate activity is thought to contribute to neuronal damage. Memantine acts as a moderate antagonist at NMDA receptors, meaning it partially blocks the action of glutamate. This partial blockade may help to prevent excessive neuronal stimulation and protect neurons from damage [].

Data on Toxicity:

  • Oral LD50 (rat): >2000 mg/kg []
, primarily involving the amination of 1-chloro-3,5-dimethyladamantane with formamide. The key steps include:

  • Amination Reaction: 1-chloro-3,5-dimethyladamantane reacts with formamide to form an intermediate, 1-formamido-3,5-dimethyladamantane.
  • Hydrolysis: The intermediate is then hydrolyzed in the presence of concentrated hydrochloric acid to yield memantine hydrochloride .

The synthesis can also be optimized using different solvents and reaction conditions to enhance yield and purity .

Memantine hydrochloride exhibits several biological activities:

  • NMDA Receptor Antagonism: By blocking the N-methyl-D-aspartate receptor, memantine helps mitigate excitotoxicity, which is often associated with neurodegenerative diseases like Alzheimer's .
  • Neuroprotection: It protects neurons from damage due to excessive stimulation by neurotransmitters such as glutamate.
  • Cognitive Enhancement: Clinical studies have shown that memantine can improve cognitive function in patients with moderate to severe Alzheimer's disease .

Several methods exist for synthesizing memantine hydrochloride:

  • Direct Amination: Involves reacting 1-bromo-3,5-dimethyladamantane with urea or formamide under controlled conditions .
  • One-Pot Synthesis: A more efficient method where the formation of the intermediate and its conversion to memantine occur in a single reaction vessel .
  • Acid Catalysis: Utilizing acid conditions during hydrolysis improves yields significantly compared to base-catalyzed methods .

Comparison of

Memantine hydrochloride interacts with various drugs and compounds, which can affect its pharmacokinetics:

  • Acetylsalicylic Acid: May decrease the excretion rate of memantine, potentially increasing serum levels .
  • Other Medications: Its interaction profile includes neuromuscular blocking agents and certain antidepressants, necessitating careful monitoring during co-administration .

Memantine hydrochloride shares similarities with several other compounds used in neuropharmacology. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Features
DonepezilAcetylcholinesterase inhibitorPrimarily enhances acetylcholine levels
RivastigmineAcetylcholinesterase inhibitorAlso inhibits butyrylcholinesterase
GalantamineAcetylcholinesterase inhibitorAdditionally modulates nicotinic receptors
KetamineNMDA receptor antagonistRapid antidepressant effects

Uniqueness of Memantine Hydrochloride

Memantine stands out due to its uncompetitive antagonism at the N-methyl-D-aspartate receptor, which allows it to provide neuroprotection without completely inhibiting normal glutamate signaling. This balance helps mitigate side effects often seen with complete antagonists, making it a unique option among Alzheimer's treatments .

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

215.1440774 g/mol

Monoisotopic Mass

215.1440774 g/mol

Heavy Atom Count

14

Appearance

Solid powder

UNII

JY0WD0UA60

Related CAS

19982-08-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 18 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 18 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 17 of 18 companies with hazard statement code(s):;
H301 (11.76%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (82.35%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (17.65%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (23.53%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (17.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (17.65%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H336 (17.65%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H413 (11.76%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of patients with moderate to severe Alzheimer's disease.
Treatment of patients with moderate to severe Alzheimer's disease
Treatment of Alzheimers disease

Pharmacology

Memantine Hydrochloride is the hydrochloride salt of memantine, a low-affinity, voltage-dependent, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. Memantine binds to and inhibits cation channels of glutamanergic NMDA receptors located in the central nervous system (CNS), preventing the prolonged influx of calcium ions and the associated neuronal excitotoxicity, and thereby potentially enhancing cognitive function. Memantine is also a 5-hydroxytryptamine type 3 (5HT3) receptor and nicotinic receptor antagonist.

MeSH Pharmacological Classification

Excitatory Amino Acid Antagonists

ATC Code

N06DX01
N06D
N06DA52

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Glutamate (ionotropic), NMDA
GRIN (NMDAR) [HSA:2902 2903 2904 2905 2906] [KO:K05208 K05209 K05210 K05211 K05212]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

19982-08-2
41100-52-1

Wikipedia

Memantine hydrochloride

Use Classification

Human drugs -> Other anti-dementia drugs -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Other anti-dementia drugs, Psychoanaleptics -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Psychoanaleptics -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Psychoanaleptics, Other anti-dementia drugs -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023
1: Sawant TB, Wakchaure VS, Rakibe UK, Musmade PB, Chaudhari BR, Mane DV. The
Development and Validation of Novel, Simple High-Performance Liquid
Chromatographic Method with Refractive Index Detector for Quantification of
Memantine Hydrochloride in Dissolution Samples. J Chromatogr Sci. 2017 Jul
1;55(6):603-609. doi: 10.1093/chromsci/bmx013. PubMed PMID: 28334787.


2: A Prospective Open-Label Trial of Memantine Hydrochloride for the Treatment of
Social Deficits in Intellectually Capable Adults With Autism Spectrum Disorder:
Erratum. J Clin Psychopharmacol. 2016 Aug;36(4):339. doi:
10.1097/JCP.0000000000000534. PubMed PMID: 27355795.


3: Joshi G, Wozniak J, Faraone SV, Fried R, Chan J, Furtak S, Grimsley E, Conroy
K, Kilcullen JR, Woodworth KY, Biederman J. A Prospective Open-Label Trial of
Memantine Hydrochloride for the Treatment of Social Deficits in Intellectually
Capable Adults With Autism Spectrum Disorder. J Clin Psychopharmacol. 2016
Jun;36(3):262-71. doi: 10.1097/JCP.0000000000000499. PubMed PMID: 27043118.


4: Sahu A, Narayanam M, Kurmi M, Ladumor MK, Singh S. Quantitation of memantine
hydrochloride bulk drug and its tablet formulation using proton nuclear magnetic
resonance spectrometry. Magn Reson Chem. 2016 Aug;54(8):632-6. doi:
10.1002/mrc.4421. Epub 2016 Feb 28. PubMed PMID: 26923624.


5: Jing SJ, Li QL, Jiang Y. A new simultaneous derivatization and microextration
method for the determination of memantine hydrochloride in human plasma. J
Chromatogr B Analyt Technol Biomed Life Sci. 2016 Jan 1;1008:26-31. doi:
10.1016/j.jchromb.2015.09.016. Epub 2015 Nov 5. PubMed PMID: 26613537.


6: Kurz A, Grimmer T. Efficacy of memantine hydrochloride once-daily in
Alzheimer/'s disease. Expert Opin Pharmacother. 2014 Sep;15(13):1955-60. doi:
10.1517/14656566.2014.945907. Epub 2014 Aug 1. PubMed PMID: 25085661.


7: Zhu M, Xiao S, Li G, Li X, Tang M, Yang S, Xu X, Feng L, Liu K, Hu L.
Effectiveness and safety of generic memantine hydrochloride manufactured in China
in the treatment of moderate to severe Alzheimer/'s disease: a multicenter,
double-blind randomized controlled trial. Shanghai Arch Psychiatry. 2013
Aug;25(4):244-53. doi: 10.3969/j.issn.1002-0829.2013.04.006. PubMed PMID:
24991162; PubMed Central PMCID: PMC4054562.


8: Jalalizadeh H, Raei M, Tafti RF, Farsam H, Kebriaeezadeh A, Souri E. A
Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride
in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. Sci
Pharm. 2013 Dec 9;82(2):265-79. doi: 10.3797/scipharm.1310-09. Print 2014
Apr-Jun. PubMed PMID: 24959398; PubMed Central PMCID: PMC4065122.


9: Kitamura S, Nakamura Y, Homma A, Kimura N, Asami Y. Tolerability and efficacy
of the long-term administration of memantine hydrochloride (Memary®) in patients
with moderate to severe Alzheimer/'s disease. Nihon Ronen Igakkai Zasshi.
2014;51(1):74-84. Japanese. PubMed PMID: 24747504.


10: Peng D, Yuan X, Zhu R. Memantine hydrochloride in the treatment of dementia
subtypes. J Clin Neurosci. 2013 Nov;20(11):1482-5. doi:
10.1016/j.jocn.2013.02.041. Epub 2013 Sep 13. Review. PubMed PMID: 24035650.

Explore Compound Types